molecular formula C46H57NO14 B8236145 Paclitaxel C

Paclitaxel C

Cat. No. B8236145
M. Wt: 847.9 g/mol
InChI Key: BEHTXUBGUDGCNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Paclitaxel C is a natural product found in Taxus wallichiana, Taxus baccata, and other organisms with data available.

Scientific Research Applications

Mechanistic and Clinical Effects on Breast Cancer

Paclitaxel (PTX) is a prominent anticancer drug utilized in treating various malignant diseases, including breast cancer. It works by affecting cellular processes, leading to programmed cell death. PTX is often used as the first-line treatment in breast cancer, but resistance to PTX treatment is a significant challenge in clinical applications. Novel approaches like albumin-bound PTX (nab-PTX) and PTX nanoparticles show promise for more efficient and stable therapeutic interventions in breast cancer therapy (Abu Samaan et al., 2019).

Targeted Drug Delivery

Research on PTX's targeted delivery involves formulating PTX-loaded nanoparticles, which have shown effectiveness in in vitro studies. For example, folate-decorated paclitaxel-loaded bovine serum albumin nanoparticles have been developed for targeted cancer treatment, demonstrating the ability to target cancer cells effectively (Zhao et al., 2010).

Pharmacogenetics of PTX Metabolism

Paclitaxel's metabolism is predominantly in the liver, involving cytochromes P450 2C8 and 3A4. Polymorphisms in these enzymes suggest potential for individualized dosing of paclitaxel, aiming for personalized treatment approaches (Spratlin & Sawyer, 2007).

Role in Chemoresistance and Radiation Therapy

PTX plays a significant role in chemoresistance and radiation therapy. It stabilizes microtubules and selectively arrests cells in the cell cycle, inducing cytotoxicity. Its efficacy, however, can be limited by drug resistance and toxicities. Novel formulations and combinations with radiation therapy are being explored (Barbuti & Chen, 2015).

Novel Formulations for Improved Efficacy

Studies focus on developing novel PTX formulations to overcome challenges like poor solubility and side effects. Various approaches like emulsions, liposomes, and nanoparticles have been explored to improve PTX delivery and efficacy (Singla et al., 2002).

Mechanisms of Action

Paclitaxel's unique mechanism of action involves enhancing the polymerization of tubulin to stable microtubules and stabilizing them against depolymerization. This specific interaction makes PTX a unique chemotherapeutic agent (Horwitz, 1994).

properties

IUPAC Name

[4,12-diacetyloxy-15-[3-(hexanoylamino)-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H57NO14/c1-8-9-12-21-33(51)47-35(28-17-13-10-14-18-28)36(52)42(55)59-30-23-46(56)40(60-41(54)29-19-15-11-16-20-29)38-44(7,31(50)22-32-45(38,24-57-32)61-27(4)49)39(53)37(58-26(3)48)34(25(30)2)43(46,5)6/h10-11,13-20,30-32,35-38,40,50,52,56H,8-9,12,21-24H2,1-7H3,(H,47,51)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEHTXUBGUDGCNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)NC(C1=CC=CC=C1)C(C(=O)OC2CC3(C(C4C(C(CC5C4(CO5)OC(=O)C)O)(C(=O)C(C(=C2C)C3(C)C)OC(=O)C)C)OC(=O)C6=CC=CC=C6)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H57NO14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

847.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Paclitaxel C

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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